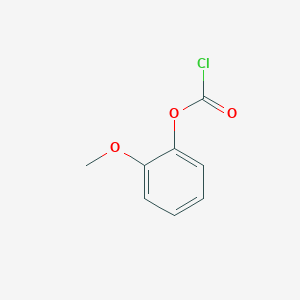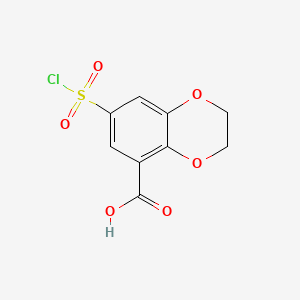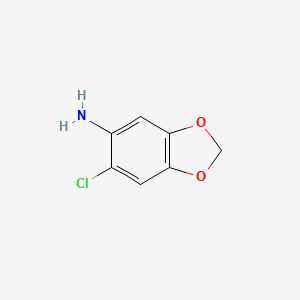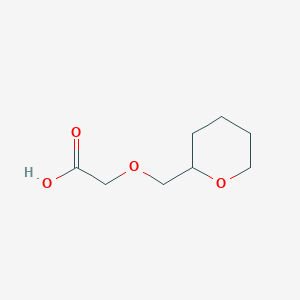
2-Methoxyphenyl chloroformate
Übersicht
Beschreibung
2-Methoxyphenyl chloroformate is an organic compound with the linear formula ClCO2C6H4OCH3. It has a molecular weight of 186.59 . This compound is used in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2-Methoxyphenyl chloroformate can be achieved from Triphosgene and Guaiacol . There are also other synthesis methods available .Molecular Structure Analysis
The molecular structure of 2-Methoxyphenyl chloroformate consists of a chloroformate ester group attached to a methoxyphenyl group .Chemical Reactions Analysis
Chloroformates, including 2-Methoxyphenyl chloroformate, can react with amines to form carbamates and with alcohols to form carbonate esters .Physical And Chemical Properties Analysis
2-Methoxyphenyl chloroformate has a boiling point of 244 °C and a density of 1.253 g/mL at 25 °C . Its refractive index is 1.519 .Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
2-Methoxyphenyl chloroformate is used in solvolysis studies . The specific rates of solvolysis of this compound are studied at 25.0 °C in a series of binary aqueous-organic mixtures . These studies help to understand the reaction mechanisms and the influence of different solvents on the reaction rates .
Linear Free Energy Relationships (LFERs)
This compound is used in the study of Linear Free Energy Relationships (LFERs) . LFERs are often used to correlate the specific rates of solvolysis of organic substrates to the solvent ionizing power .
Mechanism Elucidation
2-Methoxyphenyl chloroformate is used to elucidate the mechanisms of reaction . For instance, it has been used to study the mechanisms of reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester .
Preparation of Symmetrical Ureas
This compound has found use in the preparation of symmetrical ureas that have patented herbicidal control applications . These ureas are used against certain weeds, fungi, and bacteria .
Pharmaceutical Formulations
2-Methoxyphenyl chloroformate is used in pharmaceutical formulations . With the introduction of novel synthetic methodology, the interest in the synthetic utility of such alkynyl and aryl esters is further enhanced due to their increased use in pharmaceutical formulations .
Grunwald-Winstein Equation
This compound is used in the study and application of the Grunwald-Winstein equation . This equation is used to correlate specific rates of solvolysis of initially neutral substrates reacting by an ionization (S N 1 + E1) mechanism .
Wirkmechanismus
Target of Action
The primary target of 2-Methoxyphenyl chloroformate is the nucleophilic sites in various biochemical entities. This compound is a type of aryl chloroformate ester , which is known to react with nucleophiles .
Mode of Action
2-Methoxyphenyl chloroformate interacts with its targets through a bimolecular mechanism . The dominant mechanism involves the formation of a tetrahedral intermediate , which is rate-determining . This process is facilitated by the presence of an electron-donating group, which stabilizes the transition state .
Biochemical Pathways
The reaction of 2-Methoxyphenyl chloroformate with nucleophiles leads to the formation of symmetrical urea’s . This reaction is part of the broader solvolysis pathway , which involves the breaking of a bond in a molecule by a solvent .
Result of Action
The result of the action of 2-Methoxyphenyl chloroformate is the formation of symmetrical urea’s . These compounds have found use in the preparation of patented herbicidal control applications against certain weeds, fungi, and bacteria .
Action Environment
The action of 2-Methoxyphenyl chloroformate is influenced by the environmental factors such as the nature of the solvent or biological environment in which it is present. For instance, in highly ionizing solvents, the compound undergoes dual side-by-side addition-elimination and ionization pathways .
Safety and Hazards
Zukünftige Richtungen
2-Methoxyphenyl chloroformate has found use in the preparation of symmetrical urea’s that have patented herbicidal control applications against certain weeds, fungi, and bacteria . With the recent introduction of novel synthetic methodology, the interest in the synthetic utility of such alkynyl and aryl esters is further enhanced due to their supplemental increased use in pharmaceutical formulations .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQSPNQAVRJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391804 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenyl chloroformate | |
CAS RN |
2293-75-6 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of the methoxy group in 2-methoxyphenyl chloroformate affect its reactivity compared to phenyl chloroformate?
A1: The research indicates that 2-methoxyphenyl chloroformate (2) primarily reacts through a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining. [] This is in contrast to phenyl chloroformate (3), which exhibits more significant contributions from solvolysis pathways. This difference arises from the electron-donating nature of the methoxy group in compound (2). This electron donation increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by solvent molecules and favoring the bimolecular pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














